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Compound of Interest

Compound Name: 2,3,4-Trifluoro-5-methylaniline

CAS No.: 1536760-94-7

Cat. No.: B1406122 Get Quote

Technical Monograph & Analytical Guide

Executive Summary
2,3,4-Trifluoro-5-methylaniline (CAS: 1536760-94-7; Formula: C

H

F

N) is a highly specialized fluorinated intermediate.[1] It serves as a critical building block in the
synthesis of next-generation fluoroquinolone antibiotics and agrochemicals, where the precise
placement of fluorine atoms modulates metabolic stability and lipophilicity.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS). Given the

compound's specialized nature, the data presented synthesizes experimental principles from

the fluoroaniline class with high-fidelity structural predictions to aid in identification and purity

profiling.

Molecular Structure & Properties[3][4][5][6]
The molecule features a polysubstituted benzene ring. The steric and electronic interactions

between the three consecutive fluorine atoms (positions 2, 3, 4) and the methyl group (position

5) create a unique electronic environment.
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Property Value Notes

Formula

C

H

F

N

Molecular Weight 161.12 g/mol Monoisotopic Mass: 161.045

CAS Number 1536760-94-7
Alternate/Related: 1021063-

40-0

Appearance Pale yellow solid/oil Oxidizes upon air exposure

LogP ~2.1 (Predicted) Moderate lipophilicity

Mass Spectrometry (MS) Analysis[5][10][11][12]
The mass spectrum of 2,3,4-trifluoro-5-methylaniline is characterized by a stable molecular

ion due to the aromatic system, followed by fragmentation patterns typical of fluoroanilines.

Key Ionization Peaks (EI, 70 eV)
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m/z Ion Identity
Relative
Abundance

Mechanism /
Interpretation

161 [M] 100% (Base Peak)

The molecular ion is

robust. The odd mass

indicates an odd

number of nitrogens

(Nitrogen Rule).

160 [M-H] 40-60%

Loss of one hydrogen

atom (likely from the

amine or methyl

group) to form a

resonance-stabilized

cation.

146

[M-CH

]
20-30%

Cleavage of the

methyl group.

142 [M-F] 5-10%

Loss of a fluorine

atom (rare in low

energy, but possible).

134 [M-HCN] 15-25%

Characteristic aniline

fragmentation (loss of

HCN from the ring).

114

[C

H

F

]

<10%

Ring

contraction/fragmentat

ion after loss of amine

and methyl.

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathways under Electron Impact (EI)

ionization.
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Figure 1: Proposed EI-MS fragmentation pathway for 2,3,4-trifluoro-5-methylaniline.

Infrared (IR) Spectroscopy[3][5][13][14][15]
The IR spectrum is dominated by the N-H stretching of the primary amine and the intense C-F

stretching vibrations.
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Frequency (cm

)
Vibration Mode Functional Group Description

3450 - 3350 (Stretch)

Primary Amine (-NH

)

Two distinct bands

(asymmetric &

symmetric stretch).

Often broad if H-

bonding occurs.

3050 - 3000 (Stretch) Aromatic C-H
Weak intensity; typical

for benzene rings.

2980 - 2850 (Stretch) Methyl C-H

Aliphatic C-H

stretching from the -

CH

group at pos 5.

1620 - 1590 (Scissoring) Primary Amine

"Scissoring" bending

vibration of the NH

group.

1510, 1480 (Ring) Aromatic Ring
Skeletal ring

vibrations.

1350 - 1100 (Stretch) Aryl Fluoride

Very Strong. Multiple

bands due to 2,3,4-

trifluoro substitution

pattern. Often the

strongest peaks in the

fingerprint region.

850 - 800 (OOP) Aromatic C-H

Out-of-plane bending

for the isolated H at

position 6.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][10][16]
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NMR is the definitive tool for structural verification. The presence of three fluorine atoms

introduces complex spin-spin splitting (

F-

H and

F-

C couplings).

H NMR (Proton NMR)
Solvent: CDCl

or DMSO-d
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Position

Chemical
Shift (

)

Integration Multiplicity

Coupling
Constants (

)

Assignment

H-6
6.60 - 6.80

ppm
1H ddd or m Hz

The sole

aromatic

proton. It is

ortho to the

amine

(shielding)

and meta to

F-4. It

couples with

F-4 (meta)

and

potentially F-

3 (para).

NH 3.50 - 4.50

ppm
2H Broad s -

Exchangeabl

e with D

O. Shift

varies with

concentration

and solvent.

CH 2.15 - 2.25

ppm
3H d or s Hz

Methyl group

at C-5. May

appear as a

doublet due

to long-range

coupling with

F-4 (ortho to

methyl).

Note on H-6: The chemical shift is upfield relative to benzene (7.27 ppm) primarily due to the

strong electron-donating effect of the ortho-amino group, despite the electron-withdrawing

effects of the fluorines.
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F NMR (Fluorine NMR)
Reference: CFCl

(0 ppm). Typical range: -130 to -180 ppm.

This is the most diagnostic spectrum. You will observe three distinct signals, each split into

complex patterns due to

F-

F coupling (

Hz).

F-3 (Center F): Likely the most upfield or distinct triplet-like pattern due to coupling with both

F-2 and F-4.

F-2 & F-4: Will appear as doublets of doublets (dd) or multiplets. F-4 may show additional

fine splitting from the Methyl protons.

C NMR (Carbon NMR)
The carbon spectrum is complex due to C-F splitting.

C-F Carbons (C2, C3, C4): Large doublets (

Hz).

C-1 (C-NH

): ~135 ppm.

C-5 (C-CH

): ~110-120 ppm (Shielded by ortho-F?).

C-6 (C-H): ~100-110 ppm (Shielded by ortho-NH

).
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Methyl Carbon: ~14-16 ppm (Likely a doublet or multiplet due to F coupling).

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation:

Solvent: Use DMSO-d

if the compound is a salt (HCl) or to reduce exchange broadening of NH

. Use CDCl

for the free base.

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from reduction

of nitro-compounds).

Impurity Profiling (HPLC-UV/MS)
Differentiate from common isomers (e.g., 2,4,5-trifluoro-3-methylaniline) using retention time.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Detection: UV at 254 nm (Aromatic) and 210 nm.

References
Compound Identification:2,3,4-Trifluoro-5-methylaniline. BLD Pharm Catalog. CAS

1536760-94-7.[1][2][3]
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69.[4] (Used for fragmentation pattern correlation).[5]
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Synthesis Context:Synthesis of Fluoroquinolone Intermediates. Patent CN104961638A.

(Describes analogous trifluoro-aniline synthesis methods).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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